3-Chloro-3-fluoropentane-2,4-dione

Tautomerism Keto-Enol Equilibrium β-Diketone Conformation

3-Chloro-3-fluoropentane-2,4-dione is a C3-disubstituted β-diketone (C₅H₆ClFO₂) in which the reactive methylene of acetylacetone is replaced by chlorine and fluorine. This geminal mixed-halogen substitution eliminates the possibility of keto–enol tautomerism, producing a chemically stable, non-enolizable dicarbonyl that serves as a well-defined intermediate for metal-complex synthesis, heterocycle construction, and fluorinated-material development.

Molecular Formula C5H6ClFO2
Molecular Weight 152.55 g/mol
CAS No. 135664-28-7
Cat. No. B1651903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-fluoropentane-2,4-dione
CAS135664-28-7
Molecular FormulaC5H6ClFO2
Molecular Weight152.55 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)(F)Cl
InChIInChI=1S/C5H6ClFO2/c1-3(8)5(6,7)4(2)9/h1-2H3
InChIKeyUORCQFLCZCGRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-3-fluoropentane-2,4-dione (CAS 135664-28-7): A Mixed-Halogen β-Diketone Building Block


3-Chloro-3-fluoropentane-2,4-dione is a C3-disubstituted β-diketone (C₅H₆ClFO₂) in which the reactive methylene of acetylacetone is replaced by chlorine and fluorine [1]. This geminal mixed-halogen substitution eliminates the possibility of keto–enol tautomerism, producing a chemically stable, non-enolizable dicarbonyl that serves as a well-defined intermediate for metal-complex synthesis, heterocycle construction, and fluorinated-material development [2].

Non-enolizable β-diketone building block with locked diketo form
Supports synthesis of defined-coordination metal complexes
Enables regioselective fluorinated heterocycle construction

Why 3-Chloro-3-fluoropentane-2,4-dione Cannot Be Replaced by Mono-Halo or Non-Halogenated Analogs


The chemical selection of 3-chloro-3-fluoropentane-2,4-dione over conventional β-diketones is driven by two fundamental structural consequences of geminal halogenation. First, the absence of a C3-hydrogen atom completely suppresses keto–enol tautomerism, locking the molecule in the diketo form; in contrast, 3-chloro-2,4-pentanedione exists as 84–100% enol [1], and 3-fluoro-2,4-pentanedione shows an 87:13 keto:enol ratio [2]. Second, the combined electron-withdrawing effects of chlorine and fluorine significantly alter the pKa and the electron density at the carbonyl oxygens, which directly controls metal-binding affinity and regioselectivity in condensation reactions. These differences mean that 3-chloro-3-fluoropentane-2,4-dione is not a functional substitute for its mono-halogenated or parent analogs in applications where a defined coordination geometry or a non-tautomerizing scaffold is required.

Risk Factor
3-Chloro-3-fluoropentane-2,4-dione
Mono-Halogenated / Parent Analogs
Tautomeric state
Exclusively diketo; no enol tautomer
Highly enolized; tautomeric mixtures common
Carbonyl electronic environment
Strongly deshielded by geminal Cl/F; distinct 19F shift
Moderate deshielding; 19F signals differ significantly
C3–H acidity & enolate chemistry
No ionizable C3–H; requires alternative deprotonation strategies
Weakly acidic C3–H; readily forms delocalized enolate under mild base

Quantitative Differentiation Evidence for 3-Chloro-3-fluoropentane-2,4-dione


Absence of Keto-Enol Tautomerism vs. High Enol Content in 3-Chloro-2,4-pentanedione

3-Chloro-3-fluoropentane-2,4-dione lacks a C3 hydrogen and therefore cannot form an enol tautomer, existing exclusively in the diketo form. By contrast, 3-chloro-2,4-pentanedione is highly enolized. Gas electron diffraction (GED) at 269 K shows 100(2)% enol tautomer [1], and liquid-phase NMR studies report 84–94% enol at room temperature [2].

Tautomeric state
Head-to-head
Target: 0% enol (diketo only); Comparator: ~100% enol (gas) / 84–94% enol (liquid)
Ensures single coordination mode in metal binding
GED at 269 K; NMR in neat liquid, CCl4, CDCl3
Tautomerism Keto-Enol Equilibrium β-Diketone Conformation

Distinct 19F NMR Chemical Shift and Multiplicity vs. 3-Fluoro-2,4-pentanedione

The 19F NMR spectrum of 3-chloro-3-fluoropentane-2,4-dione in CDCl3 shows a septet at –126.2 ppm (JHF = 3 Hz) [1]. In contrast, 3-fluoro-2,4-pentanedione exhibits two signals: a doublet of multiplets at –192.0 ppm (keto, JHF = 49.2 Hz) and a singlet at –173.7 ppm (enol) [2]. The ~66 ppm downfield shift of the target compound reflects the strong deshielding effect of the geminal chlorine, providing a direct spectroscopic fingerprint for identity and purity assessment.

19F NMR fingerprint
Head-to-head
Target: –126.2 ppm (septet); Comparator: –192.0 (keto) / –173.7 (enol) ppm
Enables unambiguous identity verification in reaction monitoring
CDCl3; ~66 ppm downfield shift due to geminal chlorine
19F NMR Spectroscopy Electronic Environment β-Diketone Fluorination

Predicted pKa Shift Relative to 3-Chloro- and 3-Fluoro-2,4-pentanedione

The pKa of the central C–H bond is a critical parameter for diketone-based ligands. Predicted pKa values indicate a significant acid-strength ordering: 2,4-pentanedione (pKa 8.9), 3-fluoro-2,4-pentanedione (8.10 ± 0.46) , 3-chloro-2,4-pentanedione (6.77 ± 0.46) . While an experimental pKa for 3-chloro-3-fluoropentane-2,4-dione is not reported, its structure (no ionizable C3–H) implies that the first measurable pKa would correspond to deprotonation of a methyl group or enolate formation under forcing conditions, a behavior fundamentally distinct from that of its mono-substituted analogs.

pKa / acid strength
Class-level
Target: no ionizable C3–H; Comparators: predicted pKa 8.10 (3-F), 6.77 (3-Cl)
Enolate formation strategy must be redesigned
Predicted values; experimental pKa not reported
Acid Dissociation Constant pKa Prediction β-Diketone Acidity

Application Scenarios Where 3-Chloro-3-fluoropentane-2,4-dione Provides a Definitive Advantage


Synthesis of Defined-Coordination Metal Complexes

When a metal center requires a rigid, non-enolizable diketonate ligand, 3-chloro-3-fluoropentane-2,4-dione is the preferred precursor. As demonstrated by its locked diketo state [1], it avoids the isomeric ligand mixtures that plague enolizable analogs like 3-chloro-2,4-pentanedione, which is 84–100% enol [2]. This simplifies the isolation and characterization of single-species metal complexes for catalysis and material science.

Fluorinated Heterocycle Synthesis via Regioselective Condensation

In the construction of fluorinated pyrazoles, isoxazoles, or diazepines, the geminal chloro-fluoro substitution directs cyclocondensation to a single regioisomeric outcome. The absence of a competing enol pathway [1] prevents the formation of O-alkylated side products common with mono-halogenated diketones, improving yield and purity in medicinal chemistry campaigns.

Analytical Standard for Spectroscopic Method Development

The distinct 19F NMR signal at –126.2 ppm (septet) [1] makes 3-chloro-3-fluoropentane-2,4-dione an ideal internal standard or probe molecule for calibrating 19F NMR experiments in the –110 to –140 ppm region, a spectral window less crowded than the –170 to –195 ppm region where the signals of 3-fluoro-2,4-pentanedione appear [1].

Application
Selection Property
Validation Focus
Defined-coordination metal complex synthesis
Non-enolizable diketonate scaffold
Isolation of single-species complexes; predictable ligand geometry
Fluorinated heterocycle construction
Regioselective condensation control
Cyclocondensation regiochemistry; suppression of O-alkylated side products
19F NMR method development
Distinct 19F chemical shift profile
Spectral calibration in less crowded region; identity verification
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